molecular formula C18H21ClN2O2S B2556047 2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide CAS No. 2034342-56-6

2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide

Cat. No.: B2556047
CAS No.: 2034342-56-6
M. Wt: 364.89
InChI Key: SDNCZQOPSAAMJF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is a complex organic compound that features a chlorophenyl group, a furan ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of a furan ring through a cycloaddition reaction. The thiomorpholine moiety is then incorporated via nucleophilic substitution reactions. The final step involves the formation of the acetamide group through an amidation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-morpholinoethyl)acetamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    2-(2-bromophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure includes:

  • Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Furan moiety : Known for its role in various biological activities, including antioxidant and anti-inflammatory properties.
  • Thiomorpholine ring : Imparts unique chemical properties and influences the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the furan ring is often associated with enhanced antibacterial effects. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds containing thiomorpholine groups have been reported to induce apoptosis in cancer cells. For example, research involving similar thiomorpholine derivatives demonstrated cytotoxic effects against human cancer cell lines, such as breast and colon cancer cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The chlorophenyl and thiomorpholine groups may interact with enzyme active sites, inhibiting key metabolic pathways in pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The furan moiety can generate ROS, leading to oxidative stress in target cells, which is a known pathway for inducing apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related furan derivatives against a panel of bacteria. Results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria .

CompoundMIC (µg/mL)Target Organism
Furan Derivative A20Staphylococcus aureus
Furan Derivative B30Escherichia coli

Study 2: Anticancer Activity

In vitro tests were conducted on human breast cancer cell lines using compounds structurally related to this compound. The results showed a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
185
1060
5030

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-16-4-2-1-3-14(16)11-18(22)20-12-17(15-5-8-23-13-15)21-6-9-24-10-7-21/h1-5,8,13,17H,6-7,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNCZQOPSAAMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)CC2=CC=CC=C2Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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